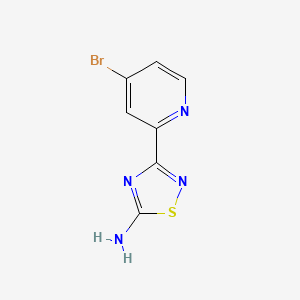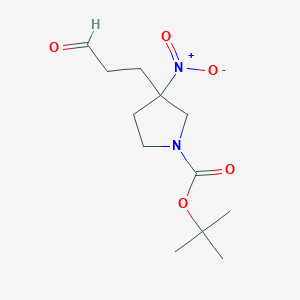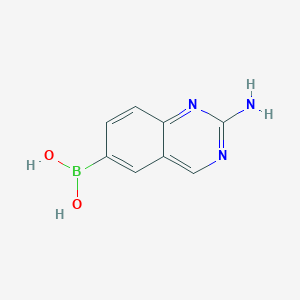![molecular formula C13H13NO5 B15355963 5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an oxazole ring, an ethoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The starting materials may include 4-methoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency. Quality control measures, such as chromatography and spectroscopy, are used to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid can be used as a probe to study enzyme activities and metabolic pathways. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antioxidant agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
4-Methoxyphenol (Mequinol): Similar in structure but lacks the oxazole ring.
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid: Unique due to the presence of the oxazole ring and carboxylic acid group.
Uniqueness: The presence of the oxazole ring and carboxylic acid group in 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid distinguishes it from similar compounds
Properties
IUPAC Name |
5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-3-18-13-10(12(15)16)14-11(19-13)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVPWMOKXJHDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)


![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)

![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)
![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)



![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
